molecular formula C14H12Cl2N2O2 B2604170 4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide CAS No. 834913-45-0

4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide

Cat. No.: B2604170
CAS No.: 834913-45-0
M. Wt: 311.16
InChI Key: SHFAONFVOBZBMC-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide is a benzohydrazide derivative characterized by a central benzene ring substituted with a hydrazide group (-CONHNH₂) at the 1-position and a (2,4-dichlorophenoxy)methyl group at the 4-position. Benzohydrazides are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to form hydrogen bonds and coordinate with metal ions .

The compound is synthesized via condensation reactions, typically involving substituted benzaldehydes and benzohydrazides under acidic conditions, followed by recrystallization from solvents like methanol . Its structural rigidity, influenced by the planar benzene rings and intermolecular hydrogen bonding (e.g., N–H···O interactions), contributes to stability in solid-state configurations .

Properties

IUPAC Name

4-[(2,4-dichlorophenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c15-11-5-6-13(12(16)7-11)20-8-9-1-3-10(4-2-9)14(19)18-17/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFAONFVOBZBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide typically involves the reaction of 4-[(2,4-Dichlorophenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Analogues

  • 4-[(2-Bromophenoxy)methyl]benzohydrazide (): This analogue replaces the 2,4-dichlorophenoxy group with a 2-bromophenoxy moiety. Such substitutions may impact lipophilicity and metabolic stability, influencing bioavailability .
  • 3-[(2,4-Dichlorophenoxy)methyl]benzohydrazide (): A positional isomer with the dichlorophenoxy group at the 3-position of the benzene ring. Steric hindrance from the meta-substitution may reduce interactions with planar enzyme active sites compared to the para-substituted parent compound .

Functional Group Variations

  • 2-(2,4-Dichlorophenoxy)-N′-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide (): Replaces the benzohydrazide core with an acetohydrazide group. The 4-hydroxyphenylidene substituent introduces additional hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
  • Schiff Base Derivatives (): Compounds like 2,4-dihydroxy-N’-(5-chloro-2-hydroxybenzylidene)benzohydrazide (VII) feature hydroxylated benzylidene groups. These derivatives exhibit enhanced antimicrobial activity (e.g., MIC = 0.125 mg/mL against Klebsiella pneumoniae), attributed to synergistic effects between the hydrazide and phenolic hydroxyl groups .

Structural and Electronic Comparisons

Compound Substituent/Modification Key Properties
4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide Para-substituted dichlorophenoxy High lipophilicity, strong electron-withdrawing effects, planar structure
4-[(2-Bromophenoxy)methyl]benzohydrazide Bromine substitution Reduced electronegativity, increased steric bulk
2,4-Dihydroxy-N’-(5-chloro-2-hydroxybenzylidene)benzohydrazide Hydroxyl groups on benzylidene Enhanced hydrogen bonding, improved solubility, potent antimicrobial activity
3-[(2,4-Dichlorophenoxy)methyl]benzohydrazide Meta-substituted dichlorophenoxy Increased steric hindrance, reduced enzyme interaction

Biological Activity

4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide is a compound derived from benzohydrazide, featuring a dichlorophenoxy group. This compound has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}Cl2_2N2_2O
  • Molecular Weight : 327.19 g/mol

The presence of the dichlorophenoxy group contributes to the compound's lipophilicity and potential for biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it showed significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
    • The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 5 to 20 µg/mL, indicating moderate to strong antimicrobial properties.
  • Anticancer Activity :
    • In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50_{50} values ranged from 10 to 30 µM, suggesting promising anticancer potential.
    • A notable study utilized the MTT assay to evaluate cell viability post-treatment, revealing that the compound induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.
  • Enzyme Inhibition :
    • The compound has been evaluated as an inhibitor of acetylcholinesterase (AChE), with IC50_{50} values reported between 40 and 100 µM. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
    • Additionally, it demonstrated dual inhibition of butyrylcholinesterase (BuChE), further supporting its relevance in neurological research.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of various hydrazone derivatives, including this compound. The study involved testing against a panel of pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli15
Bacillus subtilis10

This study concluded that the compound exhibited significant antibacterial activity, particularly against Gram-positive strains.

Case Study 2: Anticancer Potential

In a separate investigation focusing on cancer cell lines, the efficacy of this compound was assessed using the MTT assay on various tumor types:

Cell LineIC50_{50} (µM)
MDA-MB-231 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

The results indicated that the compound triggered apoptosis via ROS-mediated pathways, highlighting its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
  • Anticancer Mechanism : Induction of apoptosis through oxidative stress and modulation of signaling pathways related to cell survival.
  • Enzyme Inhibition : Binding to active sites on cholinesterase enzymes, leading to decreased enzyme activity.

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